molecular formula C11H10N4O B11474254 5-methyl-1-(2-methyl-1-benzofuran-7-yl)-1H-tetrazole

5-methyl-1-(2-methyl-1-benzofuran-7-yl)-1H-tetrazole

Cat. No.: B11474254
M. Wt: 214.22 g/mol
InChI Key: TUIBNWJXLXROQI-UHFFFAOYSA-N
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Description

5-METHYL-1-(2-METHYL-1-BENZOFURAN-7-YL)-1H-1,2,3,4-TETRAZOLE is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties. This compound, in particular, features a benzofuran moiety, which is a fused ring system containing both benzene and furan rings, and a tetrazole ring, which is a five-membered ring containing four nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-1-(2-METHYL-1-BENZOFURAN-7-YL)-1H-1,2,3,4-TETRAZOLE typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.

    Introduction of the Tetrazole Ring: The tetrazole ring is often introduced via a [2+3] cycloaddition reaction between an azide and a nitrile compound under acidic or basic conditions.

    Methylation: The final step involves the methylation of the benzofuran and tetrazole rings using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially converting it to an amine or other reduced forms.

    Substitution: The benzofuran moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation are typically employed.

Major Products

    Oxidation: Hydroxylated or carbonyl derivatives.

    Reduction: Amines or other reduced forms of the tetrazole ring.

    Substitution: Nitrated, halogenated, or sulfonated derivatives of the benzofuran moiety.

Scientific Research Applications

5-METHYL-1-(2-METHYL-1-BENZOFURAN-7-YL)-1H-1,2,3,4-TETRAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-METHYL-1-(2-METHYL-1-BENZOFURAN-7-YL)-1H-1,2,3,4-TETRAZOLE depends on its specific application:

    Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Antimicrobial Activity: It may disrupt microbial cell membranes or interfere with essential metabolic pathways.

    Anticancer Activity: The compound could induce apoptosis (programmed cell death) in cancer cells by interacting with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methyl-1-benzofuran-7-yl)-1H-tetrazole: Lacks the additional methyl group on the tetrazole ring.

    5-Methyl-1-(2-methyl-1-benzofuran-5-yl)-1H-tetrazole: The position of the benzofuran moiety is different.

    1-(2-Methyl-1-benzofuran-7-yl)-5-phenyl-1H-tetrazole: Contains a phenyl group instead of a methyl group on the tetrazole ring.

Uniqueness

5-METHYL-1-(2-METHYL-1-BENZOFURAN-7-YL)-1H-1,2,3,4-TETRAZOLE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl groups and the benzofuran moiety can enhance its stability and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

5-methyl-1-(2-methyl-1-benzofuran-7-yl)tetrazole

InChI

InChI=1S/C11H10N4O/c1-7-6-9-4-3-5-10(11(9)16-7)15-8(2)12-13-14-15/h3-6H,1-2H3

InChI Key

TUIBNWJXLXROQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C(=CC=C2)N3C(=NN=N3)C

Origin of Product

United States

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